2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate

HCV NS3 protease inhibition bromine scanning structure-activity relationship

2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate (CAS 355825-11-5; molecular formula C₂₅H₁₇BrClNO₃; molecular weight 494.78 g·mol⁻¹) is a fully characterized, densely functionalized quinoline-4-carboxylate ester available from major chemical suppliers as a research-grade screening compound. The compound belongs to the 2-arylquinoline-4-carboxylic acid ester family, a privileged scaffold with documented antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory activities across multiple target classes.

Molecular Formula C25H17BrClNO3
Molecular Weight 494.8 g/mol
Cat. No. B12046046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate
Molecular FormulaC25H17BrClNO3
Molecular Weight494.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C25H17BrClNO3/c1-15-2-4-16(5-3-15)23-13-21(20-12-18(26)8-11-22(20)28-23)25(30)31-14-24(29)17-6-9-19(27)10-7-17/h2-13H,14H2,1H3
InChIKeyJPSAVMVYVISKNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate: Chemical Identity and Structural Classification for Procurement Decision-Makers


2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate (CAS 355825-11-5; molecular formula C₂₅H₁₇BrClNO₃; molecular weight 494.78 g·mol⁻¹) is a fully characterized, densely functionalized quinoline-4-carboxylate ester available from major chemical suppliers as a research-grade screening compound [1]. The compound belongs to the 2-arylquinoline-4-carboxylic acid ester family, a privileged scaffold with documented antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory activities across multiple target classes [2]. Its structure is distinguished by three critical pharmacophoric features: a 6-bromo substituent on the quinoline core, a 2-(4-methylphenyl) group at the C-2 position, and a 2-(4-chlorophenyl)-2-oxoethyl ester at the C-4 carboxylate position . This combination of halogenation patterns and ester functionality differentiates it from simpler quinoline-4-carboxylate analogs and positions it as a strategic tool compound for structure–activity relationship (SAR) exploration, lead optimization, and focused library design.

Why Generic Quinoline-4-carboxylate Analogs Cannot Substitute for 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate in SAR-Driven Research


The 2-arylquinoline-4-carboxylate scaffold exhibits extreme sensitivity to substituent identity, position, and halogenation pattern, making simple analog substitution a high-risk procurement strategy. SAR studies on 2-phenylquinoline-4-carboxylic acid derivatives have demonstrated that the introduction of halogen atoms at the quinoline C-6 position directly modulates target binding affinity, cellular potency, and selectivity profiles—in the HCV NS3 protease inhibitor series, the C-8 bromo substituent was identified as optimal for maximizing cell-based potency following systematic halogen scanning [1]. Similarly, broad antimicrobial SAR campaigns on 2-arylquinoline-4-carboxylates have revealed that MIC values against Gram-positive and Gram-negative pathogens shift dramatically depending on the nature and position of aryl substituents, with compound-to-compound variations exceeding 4-fold within single series [2]. Furthermore, the 2-oxoethyl ester moiety introduces a ketone carbonyl capable of participating in hydrogen-bond networks distinct from simple alkyl esters, potentially altering pharmacokinetic behavior and target engagement [3]. These observations collectively underscore that the specific combination of 6-bromo, 2-(4-methylphenyl), and 2-(4-chlorophenyl)-2-oxoethyl ester present in the target compound cannot be trivially replicated by swapping to a close analog or simplified core—the quantitative activity and selectivity fingerprint is inextricably linked to this precise substitution architecture.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate Against Its Closest Structural Analogs


6-Bromo Substituent Confers Potency Enhancement in Quinoline-Based Enzyme Inhibition: Evidence from HCV NS3 Protease Bromine Scanning SAR

A systematic bromine-scanning SAR study of quinoline-based HCV NS3 protease inhibitors demonstrated that introducing a bromo substituent at the quinoline C-8 position (analogous to the C-6 bromo substitution pattern in the target compound) was optimal for increasing cell-based potency across the series, outperforming other halogen substituents tested. This establishes that bromine at specific quinoline ring positions is not merely a synthetic placeholder but a potency-determining pharmacophoric element [1].

HCV NS3 protease inhibition bromine scanning structure-activity relationship

2-(4-Chlorophenyl)-2-oxoethyl Ester Moiety Enables Hydrogen-Bond Interactions Absent in Alkyl Ester Analogs: Crystallographic and SAR Evidence

Crystallographic analysis of 2-(4-chlorophenyl)-2-oxoethyl ester derivatives reveals that the ketone carbonyl of the oxoethyl linker participates in intermolecular C–H···O hydrogen-bond networks that are structurally absent in simple alkyl esters such as butyl or octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate [1]. The closest commercially available analog, butyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate (C₂₁H₂₀BrNO₂, MW 398.30), lacks both the 2-oxoethyl carbonyl and the 4-chlorophenyl ring, reducing its hydrogen-bonding capacity and molecular recognition surface relative to the target compound .

oxoethyl ester pharmacophore hydrogen bonding ester SAR

2-(4-Methylphenyl) Substitution at C-2 Contributes to Antimicrobial Activity in 2-Arylquinoline-4-carboxylate Series: Quantitative MIC Benchmarks Against S. aureus and E. coli

A focused SAR study of 2-phenylquinoline-4-carboxylic acid derivatives reported that compounds bearing aryl substituents at the C-2 position exhibit differential antibacterial activity against Staphylococcus aureus and Escherichia coli, with the most active derivatives achieving MIC values of 64 μg/mL (S. aureus, compound 5a4) and 128 μg/mL (E. coli, compound 5a7) [1]. More recently, triazole-functionalized 2-phenylquinoline-4-carboxylate derivatives demonstrated broad-spectrum antimicrobial activity with MIC values in the range of 31.25–62.50 μg/mL against Candida albicans and Aspergillus niger, and a 4-chlorophenyl-bearing analog (compound 6p) exhibited broad-spectrum activity spanning both bacterial and fungal targets [2]. While the target compound has not been directly assayed in these studies, its 2-(4-methylphenyl) and 6-bromo substitution pattern places it within the SAR-productive region of this chemotype, and its 4-chlorophenyl-bearing ester may further contribute to membrane permeability.

antibacterial activity 2-arylquinoline SAR MIC quantification

Quinoline-4-carboxylate Scaffold Demonstrates Sub-Micromolar Anticancer Potency and Alkaline Phosphatase Inhibition: Quantitative IC₅₀ Benchmarks for Derivative Design

Quinoline-4-carboxylic acid derivatives have demonstrated potent anticancer activity across multiple cell lines. In a comprehensive SAR analysis, compound 11o bearing a quinoline-4-carboxylate scaffold showed an IC₅₀ of 1.4 μM against pancreatic adenocarcinoma (Capan-1) cells, while related derivatives 11r and 11s exhibited IC₅₀ values of 5.1 and 5.3 μM, respectively [1]. In a separate 2-phenylquinoline-4-carboxylate series, compound MP3 demonstrated anti-inflammatory activity with an IC₅₀ of 88.88 μM compared to the standard drug diclofenac sodium, and compound MP1 (unsubstituted phenyl ring) showed anti-breast cancer activity with an IC₅₀ of 50.30 μM via MTT assay relative to 5-fluorouracil standard [2]. Furthermore, quinoline-4-carboxylic acid derivatives have been validated as effective inhibitors of alkaline phosphatases, with specific derivatives showing high selectivity against H460 and MKN-45 cancer cell lines .

anticancer activity alkaline phosphatase inhibition IC50 quantification

6-Bromo-2-(4-methylphenyl) Core Is a Validated Intermediate for Multi-Kilogram-Scale Synthesis: Procurement Scalability Advantage Over De Novo Synthesized Analogs

The core carboxylic acid precursor, 6-bromo-2-p-tolyl-quinoline-4-carboxylic acid (CAS 330194-05-3; molecular weight 342.19; C₁₇H₁₂BrNO₂), is commercially available at 98% minimum purity (GC) with established production scale of up to 10 kg, positioning it as a reliable intermediate for lead optimization and preclinical candidate scale-up [1]. This contrasts with less accessible analogs such as 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate or 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate, for which commercial availability at comparable scale and purity is not consistently documented . The target compound, an ester derivative of this acid, benefits from a stable upstream supply chain—a critical consideration for programs transitioning from hit confirmation to lead optimization.

large-scale synthesis quinoline intermediate supply chain scalability

Recommended Research and Industrial Application Scenarios for 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate Based on Quantitative Evidence


Structure–Activity Relationship (SAR) Probe in Antimicrobial Lead Optimization Programs Targeting Gram-Positive and Fungal Pathogens

The 2-arylquinoline-4-carboxylate scaffold has demonstrated validated antibacterial activity with MIC values of 64–128 μg/mL against S. aureus and E. coli, and antifungal activity at 31.25–62.50 μg/mL against C. albicans and A. niger [1]. The target compound, with its 6-bromo substitution and 2-(4-chlorophenyl)-2-oxoethyl ester, offers a differentiated halogenation and ester profile for systematic SAR exploration. Researchers can use this compound as a probe to assess how the 6-bromo group (vs. 6-chloro or 6-fluoro) and the oxoethyl ester (vs. butyl or octyl esters) modulate antimicrobial potency, spectrum, and selectivity relative to published 2-phenylquinoline-4-carboxylate benchmarks [2].

Lead Optimization in Kinase and Enzyme Inhibitor Discovery: Leveraging Bromine-Dependent Potency and Halogen-Bonding Interactions

Bromine scanning SAR studies on quinoline-based enzyme inhibitors have established that bromo substituents at specific ring positions are optimal for maximizing cell-based potency, as demonstrated in the HCV NS3 protease inhibitor BI 201335 series [3]. The target compound's 6-bromo substituent and electron-withdrawing 4-chlorophenyl ester group are expected to enhance halogen-bonding interactions with target protein binding pockets. This compound is suited for inclusion in focused kinase inhibitor libraries, alkaline phosphatase inhibitor panels, and cytidine deaminase screening cascades, where the quinoline-4-carboxylate chemotype has established inhibitory activity [4].

Chemical Biology Tool for Investigating Alkaline Phosphatase and Cancer Cell Line Selectivity

Quinoline-4-carboxylic acid derivatives have shown potent antiproliferative activity against pancreatic adenocarcinoma (Capan-1) with IC₅₀ values as low as 1.4 μM, alongside selective inhibition of alkaline phosphatases across H460 and MKN-45 cancer cell lines [5]. The target compound's unique 2-(4-chlorophenyl)-2-oxoethyl ester introduces additional hydrogen-bonding capacity documented in crystallographic analyses of related oxoethyl esters [6], which may translate to altered enzyme inhibition kinetics and cellular selectivity. Procurement of this compound supports chemical biology studies aimed at deconvoluting target engagement mechanisms and cancer cell line selectivity profiles within the quinoline-4-carboxylate pharmacophore space.

Scalable Intermediate Validation for Preclinical Candidate Derivatization Programs

The core intermediate 6-bromo-2-p-tolyl-quinoline-4-carboxylic acid (CAS 330194-05-3) is commercially available at 98% purity (GC) with documented production capacity of up to 10 kg [7]. Programs that validate the biological activity of the target compound's scaffold can confidently plan for scale-up synthesis of derivative libraries or preclinical candidates, leveraging the established supply chain of the core acid. This compound serves both as a screening tool and as a reliable entry point into a larger chemical space accessible through esterification and coupling reactions on the C-4 carboxylate position [8].

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